REACTION_CXSMILES
|
[CH2:1]([N:8]([S:15]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)(=[O:17])=[O:16])[CH2:9][C:10]([O:12]CC)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[CH2:1]([N:8]([S:15]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)(=[O:17])=[O:16])[CH2:9][C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
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Ethyl 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}acetate
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Quantity
|
11.62 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)N(CC(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After being reacted for 16 hours at room temperature
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated out
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Type
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ADDITION
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Details
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3N hydrochloric acid (150 ml) was added to the residue
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Type
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EXTRACTION
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Details
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the water phase was extracted with ethyl acetate (200 ml×2)
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Type
|
WASH
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Details
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The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated out
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform:methanol=10:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.57 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |